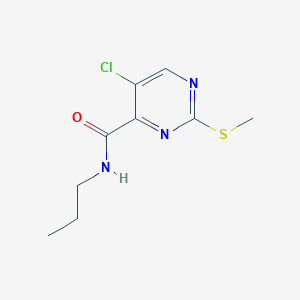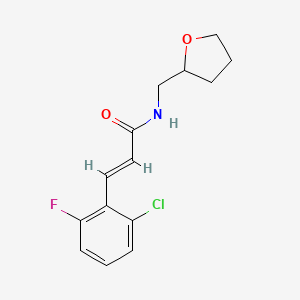![molecular formula C24H18FNO7 B5312695 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate](/img/structure/B5312695.png)
2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate, commonly known as DAF-FM, is a fluorescent probe that is widely used in scientific research. This molecule is a derivative of benzoic acid and is used to detect nitric oxide (NO) in biological systems.
Wirkmechanismus
The mechanism of action of DAF-FM involves the reaction of the molecule with 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate to form a fluorescent product. The reaction between DAF-FM and 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate is facilitated by a copper-containing protein called Cu(I)-DAF-FM. The Cu(I)-DAF-FM complex catalyzes the reaction between DAF-FM and 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate, resulting in the formation of a fluorescent product that can be detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
The use of DAF-FM has led to significant advances in our understanding of the biochemical and physiological effects of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate. DAF-FM has been used to study the effects of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate on various biological processes, including vasodilation, neurotransmission, and immune response. DAF-FM has also been used to study the role of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DAF-FM is its high sensitivity and specificity for 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate detection. DAF-FM is also relatively easy to use and can be used in live cells and tissues. However, DAF-FM has some limitations, including its susceptibility to photobleaching and its potential for interference from other fluorescent probes.
Zukünftige Richtungen
There are several future directions for the use of DAF-FM in scientific research. One potential area of research is the development of new fluorescent probes that are more specific and sensitive for 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate detection. Another potential area of research is the use of DAF-FM in the development of new therapies for diseases that are associated with 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate dysregulation. Finally, the use of DAF-FM in combination with other fluorescent probes may lead to new insights into the complex interactions between 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate and other signaling molecules in biological systems.
Conclusion:
In conclusion, DAF-FM is a widely used fluorescent probe that is used to detect 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate in biological systems. The synthesis of DAF-FM is relatively simple, and the molecule has high sensitivity and specificity for 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate detection. DAF-FM has led to significant advances in our understanding of the biochemical and physiological effects of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate and has several potential future directions for scientific research.
Synthesemethoden
The synthesis of DAF-FM involves the condensation of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenol with 4-nitrobenzoyl chloride in the presence of a base. The reaction proceeds via nucleophilic substitution and subsequent elimination to form the final product. The synthesis of DAF-FM is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
DAF-FM is a widely used fluorescent probe in scientific research. It is primarily used to detect 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate in biological systems. 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate is an important signaling molecule that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response. DAF-FM is used to detect 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate in live cells and tissues and is often used in conjunction with other fluorescent probes to study the effects of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate on various biological processes.
Eigenschaften
IUPAC Name |
[2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO7/c1-31-22-11-4-15(13-23(22)32-2)3-10-20(27)19-14-17(25)7-12-21(19)33-24(28)16-5-8-18(9-6-16)26(29)30/h3-14H,1-2H3/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBSFGAAMPNFHR-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5312617.png)
![3-{2-[(2-amino-1,1-dimethyl-2-oxoethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5312629.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B5312634.png)

![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5312643.png)
![5-fluoro-N~2~-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5312654.png)
![N-(4-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B5312655.png)

![6-bromo-3-(3-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5312662.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5312666.png)
![[1-(6-aminopyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol](/img/structure/B5312674.png)
![4-(1H-benzimidazol-1-yl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5312680.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide](/img/structure/B5312697.png)
![6-methyl-2-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinic acid](/img/structure/B5312702.png)